N-benzylprop-2-yn-1-amine - 1197-51-9

N-benzylprop-2-yn-1-amine

Catalog Number: EVT-369316
CAS Number: 1197-51-9
Molecular Formula: C10H11N
Molecular Weight: 145.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-benzylprop-2-yn-1-amine is a chemical moiety that has garnered attention due to its potential applications in various fields of medicinal chemistry. The presence of the benzyl group attached to an alkyne and amine provides a versatile scaffold for the synthesis of compounds with diverse biological activities. This analysis will delve into the synthesis, mechanism of action, and applications of compounds containing the N-benzylprop-2-yn-1-amine structure, drawing on data from recent research studies.

Chemical Reactions Analysis
  • Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction has been widely employed in various fields, including drug discovery and material science [, ].
  • Sonogashira Coupling: The terminal alkyne can react with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form substituted alkynes [].
  • Hydroamination: The alkyne can undergo addition reactions with amines, leading to the formation of enamines or imines, which can be further functionalized [].
Mechanism of Action

The mechanism of action of compounds containing N-benzylprop-2-yn-1-amine is multifaceted, as demonstrated by their ability to interact with various biological targets. For instance, a novel family of multitarget molecules has been synthesized, which combines the benzylpiperidine moiety of the acetylcholinesterase (AChE) inhibitor donepezil with the indolyl propargylamino moiety of the monoamine oxidase (MAO) inhibitor N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine. These compounds exhibit potent inhibitory activity against both MAO-A and MAO-B, as well as moderate inhibition of AChE and butyrylcholinesterase (BuChE). The dual binding site to AChE is supported by molecular modeling and kinetic studies, which may also explain the inhibitory effect on Aβ aggregation, a hallmark of Alzheimer's disease1.

Applications in Various Fields

Alzheimer's Disease Therapy

The aforementioned multitarget molecules have shown promise as drug candidates for Alzheimer's disease therapy. The hybrid compound, which effectively inhibits key enzymes involved in the disease's pathology, has the potential to impact the treatment of Alzheimer's by addressing multiple aspects of the disease simultaneously1.

Cytochrome P450 Metabolism

Another study explored the metabolism of N-benzyl-N-cyclopropylamine by cytochrome P450 enzymes. The research revealed that the compound undergoes oxidation to produce various metabolites, including cyclopropanone hydrate and 3-hydroxypropionaldehyde. This study contributes to the understanding of the metabolic fate of cyclopropylamines and the mechanisms underlying their interactions with P450 enzymes2.

Neuropeptide Y Y5 Receptor Antagonism

Compounds with the N-benzylprop-2-yn-1-amine structure have also been investigated for their affinity to the human neuropeptide Y Y5 receptor. A series of N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines were synthesized and found to bind to this receptor with nanomolar affinity, suggesting potential applications in the treatment of disorders related to this receptor3.

P2X7 Receptor Antagonism

The synthesis and biological evaluation of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives have led to the identification of potent P2X7 antagonists. These compounds show significant activity at both human and rat P2X7 receptors, with certain analogs demonstrating greater potency in humans. This finding indicates the potential for developing new treatments for conditions associated with the P2X7 receptor4.

Photochemical Release of Amines

The photochemical cleavage of the benzylic C-N bond to release amines has been studied using the 3-(diethylamino)benzyl (DEABn) group. This research has implications for the development of photoresponsive drug delivery systems, where the controlled release of primary, secondary, and tertiary amines can be achieved through direct photochemical breaking of the benzylic C-N bond5.

N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234)

Compound Description: ASS234 is a known cholinesterase inhibitor. It served as a basis for designing new indole derivatives with potential for treating Alzheimer's disease. []

N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 is a newly identified dual inhibitor of cholinesterase and monoamine oxidase. Its design was based on ASS234 and QSAR predictions. []

Donepezil

Compound Description: Donepezil is a known acetylcholinesterase inhibitor used for treating Alzheimer's disease. It served as a structural template for the design of novel multipotent molecules targeting Alzheimer's disease. []

N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine

Compound Description: This compound is a known monoamine oxidase inhibitor. Its structure, particularly the indolyl propargylamino moiety, was utilized alongside Donepezil to design new multipotent inhibitors. []

Properties

CAS Number

1197-51-9

Product Name

N-benzylprop-2-yn-1-amine

IUPAC Name

N-benzylprop-2-yn-1-amine

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2

InChI Key

LDYBFSGEBHSTOQ-UHFFFAOYSA-N

SMILES

C#CCNCC1=CC=CC=C1

Synonyms

N-propargylbenzylamine
N-propargylbenzylamine hydrochloride

Canonical SMILES

C#CCNCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.